Ácido 6-cloropirazina-2-carboxílico

Descripción general

Descripción

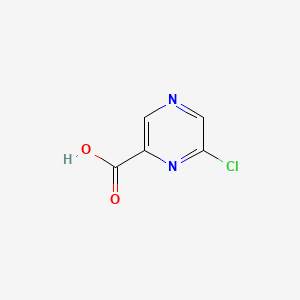

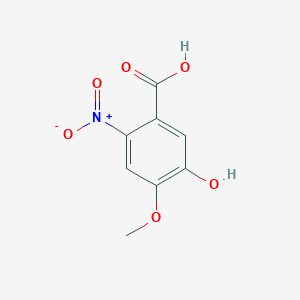

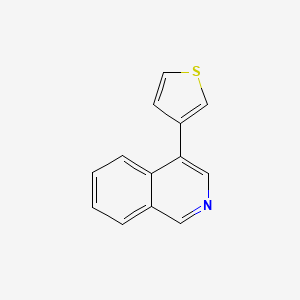

6-Chloropyrazine-2-carboxylic acid , also known as 6-Chloropicolinic acid , is a chemical compound with the empirical formula C6H4ClNO2 . It is a solid substance with a melting point of approximately 160°C . This compound belongs to the class of pyrazine derivatives and contains a chlorine atom attached to the pyrazine ring.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Aplicaciones antimicobacterianas

Los derivados del ácido 6-cloropirazina-2-carboxílico se han estudiado por su posible uso en el tratamiento de la tuberculosis. Un estudio de acoplamiento molecular predijo que ciertas carboxamidas del ácido 6-cloropirazina-2-carboxílico podrían tener mejor bioactividad contra Mycobacterium tuberculosis .

Aplicaciones antifúngicas

Los mismos derivados mencionados anteriormente también se han probado por sus actividades antifúngicas, lo que indica la versatilidad del compuesto en las aplicaciones farmacéuticas .

Inhibición de la fotosíntesis

Algunas amidas sustituidas del ácido 6-cloropirazina-2-carboxílico han mostrado actividad inhibitoria sobre la fotosíntesis, lo que podría ser útil para desarrollar herbicidas o estudiar procesos fotosintéticos .

Síntesis orgánica

El ácido 6-cloropirazina-2-carboxílico se utiliza en la síntesis orgánica, donde sus derivados pueden sufrir reacciones de condensación para formar varios compuestos orgánicos, que son importantes en la industria farmacéutica .

Síntesis de compuestos bioactivos

Este compuesto sirve como bloque de construcción para muchos agentes farmacológicamente activos, lo que indica su importancia en la síntesis de compuestos bioactivos .

Resolución química

El compuesto es fundamental como bloque de construcción quiral en la industria farmacéutica, especialmente en la producción de sustancias ópticamente puras que son cruciales para el desarrollo de fármacos .

Estudios de genotoxicidad

Los derivados del ácido 6-cloropirazina-2-carboxílico se han utilizado para estudiar los efectos genotóxicos en los linfocitos humanos, lo que es importante para comprender el perfil de seguridad de los nuevos fármacos .

Catalizador en la formación de enlaces amida

El compuesto se ha utilizado con anhídrido de ácido propilfosfónico (T3P) como reactivo de acoplamiento, demostrando ser un excelente catalizador para la formación de un enlace amida, una reacción fundamental en la química farmacéutica .

Mecanismo De Acción

Target of Action

It is hypothesized that the compound may be disrupting targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene .

Mode of Action

It is suggested that the compound interacts with its targets, potentially disrupting the biosynthesis pathways of NAD and/or ethylene . This interaction could lead to changes in the metabolic processes of the organism.

Biochemical Pathways

6-Chloropyrazine-2-carboxylic acid is believed to affect the biosynthesis pathways of NAD and/or ethylene . These pathways are crucial for various biological processes. NAD is a coenzyme found in all living cells, involved in redox reactions and energy metabolism. Ethylene is a plant hormone that regulates growth and development.

Análisis Bioquímico

Biochemical Properties

6-Chloropyrazine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic processes.

Cellular Effects

The effects of 6-Chloropyrazine-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the biosynthesis pathways of NAD and ethylene, which are crucial for cellular metabolism and signaling . These effects can lead to changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 6-Chloropyrazine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with NAD biosynthesis pathways suggests that it may disrupt the production of this essential cofactor, thereby affecting various metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloropyrazine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloropyrazine-2-carboxylic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 6-Chloropyrazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .

Metabolic Pathways

6-Chloropyrazine-2-carboxylic acid is involved in several metabolic pathways, including those related to NAD biosynthesis. It interacts with enzymes and cofactors that are essential for these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

Within cells and tissues, 6-Chloropyrazine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 6-Chloropyrazine-2-carboxylic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

6-chloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGYMBKTQCLOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561048 | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23688-89-3 | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for 6-Chloropyrazine-2-carboxylic acid derivatives?

A1: Research indicates that derivatives of 6-Chloropyrazine-2-carboxylic acid exhibit a range of biological activities, including:

- Anti-mycobacterial activity: Several studies highlight the potential of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. [, , ]

- Antifungal activity: These compounds have demonstrated in vitro antifungal effects against various fungal strains, including Trichophyton mentagrophytes. [, ]

- Photosynthesis-inhibiting activity: Certain derivatives act as inhibitors of oxygen evolution rate in spinach chloroplasts, suggesting potential herbicidal or antialgal applications. [, , , ]

Q2: How does the structure of 6-Chloropyrazine-2-carboxylic acid derivatives influence their biological activity?

A2: Structure-activity relationship (SAR) studies have revealed key insights:

- Lipophilicity: Increasing the lipophilicity of the molecule, often achieved by introducing bulky substituents, generally enhances the anti-mycobacterial activity. For instance, the 3,5-bis-trifluoromethylphenyl amide derivative displayed the highest lipophilicity and potent anti-tuberculosis activity. [, ]

- Substitution pattern: The position and nature of substituents on the phenyl ring of anilide derivatives significantly affect their potency as photosynthesis inhibitors. [, ]

Q3: What synthetic approaches are commonly employed to synthesize 6-Chloropyrazine-2-carboxylic acid derivatives?

A3: The most prevalent synthetic route involves the following steps:

- Conversion to acyl chloride: 6-Chloropyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, to generate the corresponding acyl chloride. [, ]

- Amide formation: The acyl chloride is subsequently reacted with various amines, including anilines or aminothiazoles, to yield the desired amide derivatives. [, ]

- Alkylation (optional): The pyrazine ring can be further functionalized via alkylation reactions, for example, using radicals generated from pivalic acid. []

Q4: What computational chemistry methods have been applied to study 6-Chloropyrazine-2-carboxylic acid derivatives?

A: Molecular docking studies have been utilized to predict the binding affinity and interactions of 6-chloro-N-octylpyrazine-2-carboxamide with Mycobacterium tuberculosis targets, providing insights into its potential mechanism of action. []

Q5: Are there any specific examples of 6-Chloropyrazine-2-carboxylic acid derivatives with noteworthy biological activity?

A5: Yes, several derivatives stand out:

- 3,5-Bromo-4-hydroxyphenyl derivatives demonstrated the most potent activity against Mycobacterium tuberculosis H(37)Rv. []

- 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide exhibited the strongest antifungal effect against Trichophyton mentagrophytes. []

- 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide emerged as the most potent inhibitors of oxygen evolution rate in spinach chloroplasts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)

![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)